5-(3,5-Difluorophenyl)thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6F2N2S |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
VDTUYYZODAUHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CN=C(S2)N |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of 5-(3,5-Difluorophenyl)thiazol-2-amine
[1][2]
Document Type: Technical Monograph Target Audience: Medicinal Chemists, Process Development Scientists Subject: Structural Characterization, Synthetic Architecture, and Functional Potential
Executive Technical Summary
5-(3,5-Difluorophenyl)thiazol-2-amine represents a specialized "privileged scaffold" in modern drug discovery. Unlike its more common 4-aryl isomers—readily accessible via Hantzsch condensation—this 5-aryl congener requires precise regioselective engineering. It serves as a critical pharmacophore in the development of type II kinase inhibitors (e.g., Aurora, ALK) and adenosine receptor antagonists, where the 5-aryl moiety provides essential hydrophobic interactions within the ATP-binding pocket while the 2-amine functions as a hydrogen bond donor/acceptor anchor.
Chemical Identity
| Parameter | Specification |
| IUPAC Name | 5-(3,5-Difluorophenyl)-1,3-thiazol-2-amine |
| Common Name | This compound |
| CAS Registry Number | 1183990-60-4 |
| Molecular Formula | |
| Exact Mass | 212.0220 Da |
| Molecular Weight | 212.22 g/mol |
| SMILES | Nc1ncc(s1)-c1cc(F)cc(F)c1 |
Physicochemical Architecture
The physicochemical profile of this compound is defined by the electron-withdrawing nature of the difluorophenyl ring, which modulates the pKa of the thiazole nitrogen and enhances metabolic stability against oxidative metabolism at the phenyl ring.
| Property | Value | Technical Context |
| LogP (Predicted) | 2.5 – 2.7 | Lipophilic enough for membrane permeability; suitable for CNS or intracellular targets. |
| TPSA | ~67 | Well within the Veber rules for oral bioavailability (< 140 |
| H-Bond Donors | 1 (Exocyclic | Critical for hinge-region binding in kinase domains. |
| H-Bond Acceptors | 3 (N, S, F) | Thiazole N3 is a key acceptor; Fluorines act as weak acceptors/bioisosteres. |
| pKa (Conjugate Acid) | ~5.3 | The electron-deficient 3,5-difluorophenyl group lowers the basicity of the thiazole nitrogen compared to unsubstituted thiazole. |
Synthetic Architecture: The Regioselectivity Challenge
Critical Distinction: Standard Hantzsch thiazole synthesis (reaction of
Protocol: Palladium-Catalyzed Cross-Coupling
This workflow ensures exclusive regioselectivity for the 5-position.
Step 1: Precursor Halogenation
-
Reactants: 2-Aminothiazole + Bromine (
) or NBS. -
Conditions: Acetic acid or
, to RT. -
Mechanism: Electrophilic aromatic substitution. The 5-position is the most nucleophilic site on the thiazole ring, ensuring high regioselectivity over the 4-position.
Step 2: Suzuki-Miyaura Coupling
-
Reactants: 2-Amino-5-bromothiazole + 3,5-Difluorophenylboronic acid.
-
Catalyst:
or (3-5 mol%). -
Base:
or (2.0 eq). -
Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Conditions: Reflux (
) under inert atmosphere ( /Ar) for 4–12 hours.
Synthetic Pathway Diagram[6]
Figure 1: Regioselective synthesis workflow via Suzuki-Miyaura coupling, bypassing the limitation of Hantzsch synthesis.
Structural Analysis & Validation
Validating the 5-aryl substitution pattern is crucial to rule out the 4-aryl isomer.
NMR Signature (Proton)[7][8][9][10]
-
Thiazole C4-H: A distinct singlet typically appearing between
7.2 – 7.6 ppm .-
Differentiation: In 4-arylthiazoles, the C5-H signal usually appears more upfield (
6.5 – 7.0 ppm). The lack of coupling to a C5 proton confirms the 5-substitution.
-
-
Amine (
): Broad singlet, 7.0 – 7.5 ppm ( exchangeable). -
Phenyl Ring:
-
H2/H6 (Ortho to thiazole): Multiplet or doublet of doublets due to F-coupling.
-
H4 (Para to thiazole): Triplet of triplets (
coupling).
-
Mass Spectrometry
-
ESI (+):
. -
Isotope Pattern: The presence of Sulfur (
) gives a distinct M+2 peak (~4.5% relative abundance).
Therapeutic & Functional Potential
This molecule is rarely a final drug but serves as a high-value Fragment-Based Drug Design (FBDD) scaffold.
Pharmacophore Logic
-
Kinase Hinge Binder: The 2-amino group and the thiazole nitrogen (N3) form a donor-acceptor motif that mimics the adenine ring of ATP, making it ideal for binding to the hinge region of kinases (e.g., Aurora A/B, VEGFR).
-
Metabolic Blockade: The 3,5-difluoro substitution blocks metabolic "soft spots" on the phenyl ring (preventing P450 oxidation) and increases lipophilicity without adding steric bulk, enhancing potency via hydrophobic interactions in the specificity pocket.
Interaction Map
Figure 2: Pharmacophore mapping of this compound illustrating its dual role as a hinge binder and hydrophobic probe.
Experimental Handling
-
Solubility: Low in water. Soluble in DMSO, DMF, and Methanol.
-
Storage: Hygroscopic. Store at
under desiccant. -
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents due to the free amine and sulfur.
References
-
Sigma-Aldrich. this compound Product Detail (CAS 1183990-60-4).
-
Molecules (MDPI). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Discusses Suzuki coupling for 5-arylthiazoles).
-
ChemicalBook. 2-Amino-5-bromothiazole Synthesis Protocols. (Precursor synthesis).[3]
-
PubChem. Compound Summary: 5-substituted thiazol-2-amines.
Sources
- 1. 2-Amino-5-bromothiazole 97 61296-22-8 [sigmaaldrich.com]
- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isomeric Differences of 3,4- and 3,5-Difluorophenyl Thiazoles in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3][4] The thiazole scaffold, a privileged heterocycle, is frequently combined with fluorinated moieties to generate novel therapeutic agents.[5][6] This technical guide provides an in-depth analysis of the nuanced yet critical differences between two common regioisomers: 3,4-difluorophenyl thiazoles and 3,5-difluorophenyl thiazoles. By examining their synthesis, electronic properties, metabolic stability, and resulting pharmacological implications, this document serves as a resource for researchers, scientists, and drug development professionals to enable more rational design choices in their quest for safer and more effective medicines.
Introduction: The Strategic Value of Fluorine Isomerism
The thiazole ring is a key structural motif present in numerous FDA-approved drugs and biologically active molecules, valued for its metabolic stability and diverse chemical reactivity.[5][6][7] When appended with a phenyl group, as in phenylthiazoles, it provides a versatile scaffold for engaging with biological targets. The introduction of fluorine to this phenyl ring is a well-established strategy to enhance drug-like properties.[2][3][4][8] Benefits include:
-
Blocking Metabolic Oxidation: The high strength of the C-F bond compared to a C-H bond can prevent metabolism by cytochrome P450 (CYP) enzymes at that position, increasing the drug's half-life.[9][10][11]
-
Modulating Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, altering a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.[1][2][3]
-
Altering Lipophilicity (logP): Fluorine substitution can modify a molecule's lipophilicity, which governs its ability to cross cell membranes and its distribution throughout the body.[1][5][12]
-
Enhancing Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonds or halogen bonds, enhancing potency.
However, the position of the fluorine atoms is not trivial. The isomeric relationship between 3,4- and 3,5-difluorophenyl substitution patterns gives rise to distinct electronic and steric profiles, which can translate into significant differences in a molecule's ultimate biological and pharmacokinetic behavior. This guide will dissect these differences to provide a clearer understanding for strategic application in drug design.
Synthesis of Difluorophenyl Thiazoles
The most prevalent and robust method for constructing the 2-phenylthiazole core is the Hantzsch Thiazole Synthesis .[13][14][15][16] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compounds, this translates to the reaction between a difluoro-substituted 2-bromoacetophenone and a thioamide (e.g., thioformamide or thiourea).
The choice of starting materials for the 3,4- and 3,5-difluoro isomers is the primary differentiator in their synthesis.
-
For 2-(3,4-difluorophenyl)thiazoles: The synthesis commences with 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.
-
For 2-(3,5-difluorophenyl)thiazoles: The synthesis requires 2-bromo-1-(3,5-difluorophenyl)ethan-1-one.
The general synthetic workflow is depicted below.
Physicochemical Property Comparison
While experimental data for the exact thiazole-substituted parent compounds are sparse, we can infer the expected trends based on established principles of physical organic chemistry.
| Property | 3,4-Difluorophenyl Thiazole | 3,5-Difluorophenyl Thiazole | Rationale & Implication in Drug Design |
| Symmetry | Asymmetric | C2v Symmetry | Symmetry impacts crystal packing, solubility, and dipole moment. |
| Dipole Moment | High | Low to near-zero | A higher dipole (3,4-) may increase solubility and polar target interactions. A lower dipole (3,5-) may improve membrane permeability. |
| logP (Lipophilicity) | Expected to be lower | Expected to be higher | The more polar 3,4-isomer is likely less lipophilic than the 3,5-isomer. This affects permeability, protein binding, and clearance. |
| pKa of Thiazole N | Expected to be lower | Expected to be slightly higher | The stronger net electron-withdrawing effect in the 3,4-isomer would render the thiazole nitrogen less basic (lower pKa) compared to the 3,5-isomer. This influences the ionization state at physiological pH. |
| Polar Surface Area | Higher | Lower | The asymmetric charge distribution in the 3,4-isomer contributes to a larger effective polar surface area. |
Table 1: Predicted Comparative Physicochemical Properties
Pharmacological and Biological Implications
The differences in physicochemical properties logically extend to differences in biological activity and pharmacokinetics.
-
Target Binding: The distinct electronic and steric profiles of the two isomers can lead to different binding orientations and affinities within a protein active site. The 3,4-isomer, with its defined dipole, may be favored in binding sites with distinct polar and non-polar regions. The 3,5-isomer might fit better into more symmetrically shaped, hydrophobic pockets.
-
Metabolic Stability: While both isomers benefit from the C-F bonds blocking direct metabolism on the phenyl ring, their overall electronic nature can influence their affinity for metabolizing enzymes. [9][11]For example, the 3,4-isomer presents a more electron-deficient aromatic ring, which could alter its interaction with CYP enzymes compared to the 3,5-isomer. In the development of the BRAF kinase inhibitor Dabrafenib, difluorinated derivatives proved more metabolically stable than monofluorinated versions, highlighting the general benefit of this substitution pattern. [9]* Case Study Context: While direct thiazole examples are limited, a study on [1-(difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivatives as aldose reductase inhibitors utilized the 3,5-difluoro-4-hydroxyphenyl motif. [17][18]The choice of the 3,5-difluoro pattern was strategic, likely to balance the polarity from the hydroxyl group while maintaining sufficient lipophilicity for cell penetration. A 3,4-difluoro substitution in that context would have created a different electrostatic profile, potentially altering its binding mode and selectivity.
Experimental Protocols
Representative Synthesis of 2-(3,4-Difluorophenyl)-4-methylthiazole
This protocol describes a typical Hantzsch synthesis.
Materials:
-
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask, add 2-bromo-1-(3,4-difluorophenyl)ethan-1-one and thioacetamide.
-
Add ethanol to the flask to achieve a concentration of approximately 0.5 M.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(3,4-difluorophenyl)-4-methylthiazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Metabolic Stability Assay Protocol
This assay compares the rate of metabolism of the two isomers.
Materials:
-
Test compounds (3,4- and 3,5-difluorophenyl thiazole derivatives), 10 mM stock in DMSO.
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., GOLDPak™).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard (for quenching and analysis).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a working solution of each test compound at 100 µM in phosphate buffer.
-
In a 96-well plate, add phosphate buffer and the HLM suspension to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-warm the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the amount of parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the rate constant (k), which can be used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Compare the calculated half-lives of the 3,4- and 3,5-difluoro isomers to determine their relative metabolic stability.
Conclusion
The choice between a 3,4-difluoro and a 3,5-difluoro substitution pattern on a phenylthiazole scaffold is a strategic decision with significant consequences for drug design. The asymmetric 3,4-isomer possesses a strong molecular dipole, making it more polar, which can be leveraged to improve aqueous solubility and engage in specific polar interactions with a target protein. In contrast, the symmetric 3,5-isomer has a minimal dipole moment, rendering it more lipophilic, which may enhance membrane permeability and favor binding in hydrophobic pockets. These fundamental differences in electronic structure directly influence pKa, logP, metabolic stability, and ultimately, the pharmacological profile of the molecule. A thorough understanding of these isomeric distinctions allows medicinal chemists to make more informed, rational decisions, tailoring the fluorine substitution pattern to meet the specific demands of the biological target and desired pharmacokinetic profile, thereby accelerating the development of optimized therapeutic candidates.
References
- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem.
- Lang, S. B., & Wiemer, A. J. (2020).
- Mei, H., et al. (2020). The Many Roles for Fluorine in Medicinal Chemistry.
- Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies Blog.
- Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap.
- Mague, J. T. (2013). Applications of Fluorine in Medicinal Chemistry.
- Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. PubMed.
- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Hantzsch Thiazole Synthesis. SynArchive.
- Synthesis of thiazoles. YouTube.
- Thiazole. CUTM Courseware.
- Melnykov, K. P., et al. (2024).
- Structure–activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity.
- Nikolaou, A., et al. (2011). Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. Bioorg Med Chem.
- Linclau, B., et al. (2017).
- Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
Sources
- 1. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase behaviour and crystal structures of 2',3'-difluorinated p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]
- 10. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Substituted 2-Aminothiazole Building Blocks: A Technical Guide for Drug Discovery
Executive Summary
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in over 70 FDA-approved drugs and clinical candidates. Its utility stems from its ability to mimic the peptide bond, engage in critical hydrogen bonding within kinase ATP-binding pockets, and modulate lipophilicity. However, this scaffold presents a duality: while potent, it carries a structural alert for idiosyncratic toxicity via metabolic activation. This guide provides an advanced technical analysis of the design, synthesis, and liability mitigation of substituted 2-aminothiazoles.
The Pharmacophore: Medicinal Chemistry Utility
Electronic and Structural Properties
The 2-aminothiazole ring is a bioisostere of both phenol and amide groups. Its planar geometry and electron-rich nature allow it to participate in diverse non-covalent interactions:
-
Hydrogen Bonding: The exocyclic amine (N2) acts as a hydrogen bond donor, while the endocyclic nitrogen (N3) acts as a hydrogen bond acceptor. This "donor-acceptor" motif is critical for binding to the hinge region of kinase enzymes (e.g., Dasatinib binding to Src/Abl).
-
Sulfur Interactions: The sulfur atom at position 1 is not merely structural; it can engage in
-hole interactions or weak hydrogen bonding with carbonyl oxygens in the target protein, enhancing affinity. -
Tautomerism: While the amino tautomer is predominant in solution, the imino tautomer can become relevant upon binding or during metabolic processing.
Bioisosterism Data
The following table compares the physicochemical properties of 2-aminothiazole with common bioisosteres, highlighting its unique balance of polarity and lipophilicity.
| Scaffold | pKa (Conjugate Acid) | LogP (Octanol/Water) | H-Bond Donors | H-Bond Acceptors |
| 2-Aminothiazole | 5.39 | 0.56 | 2 | 2 |
| Aniline | 4.60 | 0.90 | 2 | 1 |
| 2-Aminopyridine | 6.86 | 0.49 | 2 | 2 |
| Thiazole | 2.50 | 0.44 | 0 | 1 |
Synthetic Strategies: From Hantzsch to C-H Activation
The Hantzsch Thiazole Synthesis (Classic)
The Hantzsch condensation remains the workhorse for generating the thiazole core. It involves the reaction of an
Modern C-H Activation (Advanced)
To overcome the limitations of pre-functionalized starting materials, modern protocols utilize Palladium-catalyzed C-H activation to directly arylate the C5 position of the thiazole ring. This allows for late-stage diversification of the scaffold, a crucial advantage in SAR (Structure-Activity Relationship) studies.
Diagram 1: Synthetic Workflows
Caption: Comparison of the classic Hantzsch condensation mechanism versus modern Pd-catalyzed C-H arylation for thiazole synthesis.
Structural Alerts & Toxicology Mitigation
The Metabolic Liability
The 2-aminothiazole ring is a known structural alert. Metabolic bioactivation, typically mediated by CYP450 enzymes, can lead to the formation of reactive intermediates:
-
Epoxidation: Oxidation of the C4-C5 double bond.
-
Ring Opening: Formation of reactive
-diketones and thioureas. -
Iminoquinone Formation: Oxidation of the amine to an electrophilic imine species.
These reactive metabolites can covalently bind to hepatic proteins (e.g., glutathione S-transferases), leading to idiosyncratic drug-induced liver injury (DILI).
Mitigation Strategies
To "de-risk" the scaffold, medicinal chemists employ specific substitution patterns:
-
Block the C5 Position: Introducing a substituent (e.g., methyl, chloro, or aryl group) at C5 sterically hinders CYP450 access and electronically stabilizes the ring against epoxidation.
-
Electron Withdrawal: Adding electron-withdrawing groups (EWG) reduces the electron density of the thiazole ring, making it less susceptible to oxidative attack.
Diagram 2: Metabolic Activation & Mitigation
Caption: Pathway of metabolic bioactivation leading to toxicity and the medicinal chemistry strategy (C5 substitution) to block this pathway.
Case Study: Abemaciclib (Verzenio)
Abemaciclib is a CDK4/6 inhibitor used in breast cancer treatment.[3][4][5][6] Its synthesis demonstrates the advanced assembly of the 2-aminothiazole scaffold using cross-coupling chemistry rather than simple condensation.
Key Synthetic Steps:
-
Suzuki Coupling: Coupling of a boronic ester with a dichloropyrimidine.[5]
-
Buchwald-Hartwig Amination: Formation of the C-N bond between the pyrimidine and the aminopyridine moiety.
-
Leuckart-Wallach Reaction: Reductive amination to install the final solubilizing group.
Diagram 3: Abemaciclib Key Disconnection
Caption: Retrosynthetic disconnection of Abemaciclib highlighting the modular assembly of the aminothiazole and pyrimidine components.
Experimental Protocols
Protocol A: Robust Hantzsch Synthesis (General Procedure)
Objective: Synthesis of 4-phenylthiazol-2-amine.
-
Reagents: Acetophenone (10 mmol), Thiourea (20 mmol), Iodine (10 mmol). Note: Iodine facilitates the in-situ halogenation, avoiding the use of lachrymatory
-bromoketones. -
Reaction: Combine acetophenone and thiourea in ethanol (50 mL). Add iodine in portions.
-
Conditions: Reflux for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Workup: Cool to room temperature. Dilute with water (50 mL). Neutralize with aqueous NH₄OH until pH ~8. A precipitate will form.
-
Purification: Filter the solid. Wash with cold water and diethyl ether. Recrystallize from ethanol/water.
-
Yield: Typically 80–90%.
Protocol B: Pd-Catalyzed C-H Arylation (Advanced)
Objective: Direct C5-arylation of a 2-aminothiazole derivative. Reference: McGowan et al., Org.[1] Lett. 2012.[1][7]
-
Reagents:
-
Substrate: N-protected 2-aminothiazole (1.0 equiv).
-
Coupling Partner: Aryl bromide (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: JohnPhos or XPhos (10 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene or DMA (degassed).
-
-
Procedure:
-
Charge a flame-dried Schlenk tube with the substrate, aryl bromide, catalyst, ligand, and base under Argon.
-
Add solvent and seal the tube.
-
Heat to 100–120°C for 12–16 hours.
-
-
Workup: Cool to RT. Filter through a pad of Celite. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
References
-
2-Aminothiazoles in Drug Discovery: Privileged Structures or Toxicophores? Source: Chemico-Biological Interactions (2020) URL:[Link]
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles Source: Organic Letters (2012) - Describes the Buchwald protocol. URL:[Link]
-
Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate Source: Organic Process Research & Development (2019) URL:[Link]
-
Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry Source: Chemical Research in Toxicology (2011) URL:[Link]
-
Identification of Abemaciclib Derivatives Targeting CDK4/6 Source: Frontiers in Pharmacology (2023) URL:[8][Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(3,5-Difluorophenyl)thiazol-2-amine: Technical Profile & Sourcing Guide
The following technical guide provides an in-depth analysis of 5-(3,5-Difluorophenyl)thiazol-2-amine , focusing on its chemical profile, synthesis pathways, procurement strategies, and market dynamics.
Executive Summary
This compound (CAS: 1183990-60-4 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and modulating agents for G-protein coupled receptors (GPCRs). Unlike its more common isomer, 4-(3,5-difluorophenyl)thiazol-2-amine, the 5-aryl isomer requires specific synthetic strategies (e.g., Suzuki-Miyaura coupling) rather than the standard Hantzsch cyclization. This guide outlines the critical parameters for researchers sourcing this compound, including purity specifications, synthetic routes for validation, and tiered pricing models.
Chemical Identity & Properties
Accurate identification is the first step in procurement to avoid isomeric confusion.
| Property | Data |
| CAS Number | 1183990-60-4 |
| IUPAC Name | 5-(3,5-difluorophenyl)-1,3-thiazol-2-amine |
| Molecular Formula | C |
| Molecular Weight | 212.22 g/mol |
| Exact Mass | 212.0220 |
| LogP (Predicted) | ~2.3 - 2.5 |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol |
| pKa (Predicted) | ~5.3 (Conjugate acid of thiazole nitrogen) |
Critical Note on Isomerism: Vendors often mislabel the 4-aryl isomer (CAS 676348-23-5) as the 5-aryl variant. The 4-aryl isomer is synthesized via Hantzsch reaction of alpha-bromoacetophenones and is significantly cheaper. Always verify the structure via 1H-NMR (look for the thiazole C4-proton singlet at ~7.0-7.5 ppm vs. the C5-proton).
Synthesis & Manufacturing Workflow
For researchers unable to source the compound directly or requiring bulk scale-up, the synthesis is best approached via Suzuki-Miyaura cross-coupling . The Hantzsch synthesis is unsuitable for 5-aryl thiazoles as it inherently directs the aryl group to the 4-position.
Validated Synthetic Route
The most robust route involves coupling 2-amino-5-bromothiazole with 3,5-difluorophenylboronic acid .
-
Precursor A: 2-Amino-5-bromothiazole (CAS: 3034-48-8)
-
Precursor B: 3,5-Difluorophenylboronic acid (CAS: 156545-07-2)
-
Catalyst: Pd(dppf)Cl
[1][2]·DCM or Pd(PPh ) -
Base: Na
CO (2M aqueous) or K PO
Synthesis Workflow Diagram
The following diagram illustrates the decision logic for procurement versus synthesis and the specific chemical pathway.
Caption: Decision matrix for procurement and the Suzuki-Miyaura synthetic pathway for accessing the specific 5-aryl isomer.
Experimental Protocol (Suzuki Coupling)
-
Charge: In a reaction vial, combine 2-amino-5-bromothiazole (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and Pd(dppf)Cl
(0.05 eq). -
Solvent: Add 1,4-dioxane and 2M Na
CO (3:1 ratio). -
Degas: Sparge with nitrogen for 5 minutes to remove oxygen (critical to prevent homocoupling).
-
Heat: Seal and heat at 90°C for 12–16 hours.
-
Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO
, and concentrate. -
Purification: Flash chromatography on silica gel (Gradient: 0-50% EtOAc in Hexanes).
Market Analysis: Suppliers & Price
The market for CAS 1183990-60-4 is dominated by "Make-on-Demand" (MOD) suppliers rather than bulk stockists. Prices fluctuate based on synthesis scale and lead time.
Supplier Tiers
| Tier | Supplier Type | Examples | Availability Status | Pricing Strategy |
| Tier 1 | Global Catalogs | Sigma-Aldrich, Fisher | Low (Often virtual) | High (Pass-through costs) |
| Tier 2 | Building Block Specialists | Enamine, Combi-Blocks | Medium (Lead time 2-4 wks) | Moderate (Standardized synthesis) |
| Tier 3 | Aggregators | MolPort, ChemSpace | High (Access to global inventory) | Competitive (Best for price comparison) |
Estimated Pricing (2024-2025 Market Data)
Note: Prices are estimates for research-grade purity (>95%).
| Quantity | Estimated Price Range (USD) | Lead Time | Notes |
| 100 mg | $150 - $250 | 2-3 Weeks | Typical "synthesis on demand" scale. |
| 1 g | $450 - $800 | 3-4 Weeks | Most cost-effective for early screening. |
| 10 g | $2,500 - $4,000 | 4-6 Weeks | Requires custom quote; price drops significantly per gram. |
Procurement Strategy
-
Search Aggregators First: Use platforms like MolPort or ChemSpace to check if a specific batch is physically in stock at a smaller boutique vendor.
-
Verify "In-Stock" vs. "Virtual": Many listings for this CAS are virtual. If the lead time is >2 weeks, it is a fresh synthesis.
-
Request QC Data: Demand an H-NMR spectrum before shipment to confirm it is the 5-aryl isomer and not the 4-aryl isomer.
Handling & Stability
-
Storage: Store at +2°C to +8°C. For long-term (>6 months), store at -20°C under inert atmosphere.
-
Stability: The 2-aminothiazole moiety is sensitive to oxidation over time, turning dark brown. Store as the HCl salt if possible for enhanced stability.
-
Safety: Treat as a potential irritant (H315, H319, H335). Use standard PPE.
References
-
PubChem Compound Summary. "5-[(3-Fluorophenyl)methyl]-1,3-thiazol-2-amine (Analog Reference)." National Center for Biotechnology Information. Accessed 2024. Link
-
Sigma-Aldrich Catalog. "this compound Product Listing." Merck KGaA. Link
-
Molecules Journal. "An Overview on Synthetic 2-Aminothiazole-Based Compounds." MDPI, 2021. (Discusses Suzuki coupling for 5-arylthiazoles). Link
-
ResearchGate. "Synthesis of 2-arylpyridines and thiazoles by Suzuki–Miyaura cross-coupling." ResearchGate, 2023. Link
Sources
Methodological & Application
Application Note: 5-(3,5-Difluorophenyl)thiazol-2-amine as a High-Value Chemical Intermediate
Abstract
This technical guide details the synthesis, handling, and application of 5-(3,5-Difluorophenyl)thiazol-2-amine , a privileged scaffold in modern medicinal chemistry. Combining the bioisosteric utility of the thiazole ring with the metabolic stability conferred by the 3,5-difluorophenyl motif, this intermediate serves as a critical building block for kinase inhibitors, adenosine receptor antagonists, and anti-inflammatory agents. This document provides validated protocols for its synthesis via the Hantzsch method and its downstream derivatization, supported by mechanistic insights and safety guidelines.
Chemical Profile & Strategic Value
The "Fluorine Effect" in Drug Design
The 3,5-difluorophenyl substitution pattern is not arbitrary. In medicinal chemistry, this specific arrangement serves two primary functions:
-
Metabolic Blocking: The C3 and C5 positions on the phenyl ring are common sites for CYP450-mediated oxidative metabolism. Fluorine substitution blocks these "soft spots," significantly extending the in vivo half-life of the final drug candidate.
-
Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the electron density of the thiazole ring. This reduces the pKa of the 2-amino group (typically from ~5.3 to ~4.5), making it less likely to be protonated at physiological pH, which can improve membrane permeability.
Structural Data
| Property | Value / Description |
| IUPAC Name | 5-(3,5-Difluorophenyl)-1,3-thiazol-2-amine |
| Molecular Formula | C₉H₆F₂N₂S |
| Molecular Weight | 212.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH, EtOAc |
| Storage | 2-8°C, protect from light and moisture |
Synthesis Protocol: The Hantzsch Method[1][2][3][4]
The most robust route to 5-arylthiazol-2-amines is the Hantzsch Thiazole Synthesis. This two-step protocol creates the thiazole ring from a substituted acetophenone.
Step 1: Alpha-Bromination
Objective: Convert 3,5-difluoroacetophenone to 2-bromo-1-(3,5-difluorophenyl)ethan-1-one.
-
Reagents: 3,5-Difluoroacetophenone (1.0 eq), Phenyltrimethylammonium tribromide (PTAB) (1.0 eq), THF.
-
Procedure:
-
Dissolve 3,5-difluoroacetophenone in anhydrous THF (5 mL/mmol).
-
Add PTAB portion-wise at 0°C to control the exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 4:1). The monobromo product is less polar than the starting ketone.
-
Workup: Filter off the quaternary ammonium salt precipitate. Concentrate the filtrate.
-
Note: Use immediately in Step 2 to avoid degradation.
-
Step 2: Cyclization with Thiourea
Objective: Condensation of the alpha-bromoketone with thiourea to form the thiazole ring.
-
Reagents: Crude alpha-bromoketone (from Step 1), Thiourea (1.2 eq), Ethanol (absolute).
-
Procedure:
-
Dissolve the crude bromoketone in absolute ethanol (10 mL/mmol).
-
Add thiourea (1.2 eq).
-
Reflux the mixture for 2–3 hours. A precipitate (HBr salt of the product) often forms.
-
Cool to RT.
-
Neutralization: Add aqueous ammonia or saturated NaHCO₃ until pH ~8–9 to liberate the free amine.
-
Isolation: Dilute with water. The product will precipitate. Filter, wash with water, and dry under vacuum.[1]
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Mechanistic Workflow (Graphviz)
Caption: Step-wise synthesis via Hantzsch cyclization. Blue nodes indicate stable isolatable compounds; Red nodes indicate reactive intermediates.
Application Protocols: Downstream Derivatization
The 2-amino group is the primary handle for elaboration. However, due to the electron-withdrawing nature of the thiazole and the difluorophenyl ring, the amine is less nucleophilic than standard anilines.
Protocol A: Amide Coupling (Kinase Inhibitor Synthesis)
Standard EDC/NHS coupling may be sluggish. We recommend using HATU or acid chlorides.
-
Reagents: Carboxylic Acid (R-COOH, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Procedure:
-
Dissolve the Carboxylic Acid and DIPEA in dry DMF.
-
Add HATU and stir for 15 minutes to activate the acid (formation of the active ester).
-
Add This compound (1.0 eq).
-
Stir at 50°C for 4–12 hours. (Heat is often required due to low nucleophilicity).
-
Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then brine. Dry over Na₂SO₄.[2]
-
Protocol B: Buchwald-Hartwig Amination (N-Arylation)
Used to create bi-aryl amine motifs common in drugs like Dasatinib.
-
Reagents: Aryl Bromide (Ar-Br, 1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Cs₂CO₃ (2.0 eq), 1,4-Dioxane.
-
Procedure:
-
Degas 1,4-Dioxane with nitrogen for 15 minutes.
-
Add the thiazole amine, aryl bromide, base, and catalyst system to a sealed vial.
-
Heat to 100°C for 12 hours.
-
Note: Xantphos is preferred for heteroaromatic amines to prevent catalyst poisoning by the thiazole sulfur.
-
Analytical Characterization & QC
To ensure the integrity of the intermediate before use in expensive downstream steps, verify the following:
| Method | Expected Signal / Criteria |
| ¹H NMR (DMSO-d₆) | δ 7.3–7.5 ppm: Multiplets (3H) for the difluorophenyl ring.δ 7.6 ppm: Singlet (1H) for the thiazole C4 proton.δ 7.2 ppm: Broad singlet (2H) for -NH₂ (exchangeable with D₂O). |
| LC-MS (ESI+) | [M+H]⁺ = 213.0 . Note: Thiazoles often show a strong M+H and sometimes a dimer peak [2M+H]⁺. |
| TLC | Visualize with UV (254 nm). The amine can also be stained with Ninhydrin (red/purple spot) or Vanillin. |
Strategic Application Map
The following diagram illustrates how this intermediate feeds into various drug discovery workflows.
Caption: Divergent synthesis pathways utilizing the 2-amino handle for medicinal chemistry applications.
Safety & Handling
-
Sensitizer: Aminothiazoles are potential skin sensitizers. Wear nitrile gloves and work in a fume hood.
-
Stability: The free amine is stable at room temperature but can darken upon oxidation. Store the HBr salt for long-term archiving if possible, converting to the free base only immediately before use.
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
-
Medicinal Chemistry of Aminothiazoles
-
Metabolic Stability of Fluorinated Compounds
-
Buchwald-Hartwig Coupling Protocols
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme.de [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Amide Coupling Protocols for 5-(3,5-Difluorophenyl)thiazol-2-amine
Executive Summary & Mechanistic Insight[1]
The Challenge: Electronic Deactivation
The substrate 5-(3,5-Difluorophenyl)thiazol-2-amine represents a "perfect storm" of low nucleophilicity, presenting a significant challenge for standard amide coupling protocols (e.g., EDC/NHS, standard HATU).
-
Thiazole Core: The 2-aminothiazole motif is inherently less nucleophilic than a standard aniline due to the delocalization of the exocyclic nitrogen's lone pair into the electron-deficient heteroaromatic ring.
-
3,5-Difluorophenyl Substituent: The direct attachment of this electron-poor aryl ring at the C5 position exerts a strong electron-withdrawing effect (via induction and conjugation), further reducing the electron density at the exocyclic amine.
-
Regioselectivity: 2-Aminothiazoles possess two nucleophilic sites: the exocyclic amine (
) and the endocyclic ring nitrogen (N3). While the exocyclic amide is generally the thermodynamic product, kinetic control or improper base selection can lead to mixtures containing the imino-tautomer (ring acylation).
Strategic Approach
To overcome these barriers, the reaction requires high-energy electrophilic intermediates (such as acyl chlorides, acyl azolium species, or mixed anhydrides) rather than standard active esters. This guide presents three tiered protocols ranging from modern catalytic activation to aggressive anionic coupling.
Decision Matrix & Workflow
The following decision tree outlines the logical progression for selecting the optimal protocol based on the carboxylic acid partner's stability and the scale of the reaction.
Figure 1: Strategic decision tree for coupling deactivated aminothiazoles.
Experimental Protocols
Protocol A: T3P-Mediated Coupling (The "Gold Standard")
Best for: General purpose, scale-up, and preventing epimerization. Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride in situ. It is superior to HATU for weak amines because the byproduct is water-soluble, and the reaction can be driven by heat without rapid decomposition of the reagent.
| Reagent | Equivalents | Role |
| Carboxylic Acid | 1.0 | Electrophile |
| This compound | 1.1 | Nucleophile |
| T3P (50% w/w in EtOAc/DMF) | 2.0 - 3.0 | Coupling Agent |
| Pyridine (or DIPEA) | 4.0 - 5.0 | Base |
| EtOAc or 2-MeTHF | Solvent | 10-20 volumes |
Step-by-Step Procedure:
-
Dissolution: Charge the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) into a reaction vial equipped with a magnetic stir bar.
-
Solvent: Add Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Note: DMF can be used if solubility is an issue, but EtOAc simplifies workup.
-
Base: Add Pyridine (4.0 equiv). Expert Tip: Pyridine is preferred over DIPEA here as it can act as a nucleophilic catalyst, forming an N-acyl pyridinium intermediate.
-
Activation: Cool the mixture to 0 °C. Add T3P solution (2.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature.
-
Checkpoint: Monitor by LCMS after 2 hours.
-
Optimization: If conversion is <50%, heat the reaction to 60–70 °C . T3P is thermally stable, unlike HATU/EDC.[1]
-
-
Workup: Dilute with EtOAc, wash with water (x2), saturated
, and brine. Dry over .[2]
Protocol B: Ghosez’s Reagent / Acid Chloride Method
Best for: Extremely non-nucleophilic amines where T3P fails; acid-stable substrates. Mechanism: Converts the acid to an acid chloride in situ under neutral conditions using Ghosez's reagent, followed by reaction with the amine.
| Reagent | Equivalents | Role |
| Carboxylic Acid | 1.0 | Electrophile |
| Ghosez's Reagent | 1.2 - 1.5 | Chlorinating Agent |
| This compound | 1.2 | Nucleophile |
| Pyridine | 3.0 | Base/Catalyst |
| DCM (Dichloromethane) | Solvent | Anhydrous |
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under Nitrogen/Argon.
-
Chlorination: Add Ghosez's reagent (1.2 equiv) at 0 °C. Stir at room temperature for 1–2 hours.
-
Validation: Aliquot a small sample into MeOH and check LCMS for the corresponding methyl ester to confirm acid chloride formation.
-
-
Coupling: In a separate vial, dissolve the amine (1.2 equiv) and Pyridine (3.0 equiv) in DCM.
-
Addition: Add the pre-formed acid chloride solution dropwise to the amine solution at 0 °C.
-
Completion: Stir at RT for 4–16 hours.
Protocol C: Anionic Coupling (The "Nuclear Option")
Best for: The most stubborn cases where the amine is completely unreactive due to the electron-withdrawing 3,5-difluorophenyl group.
Mechanism: Deprotonation of the amine with a strong base (NaH or LiHMDS) creates a potent amide anion nucleophile (
Step-by-Step Procedure:
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion, 2.5 equiv) in anhydrous THF at 0 °C under Argon.
-
Amine Addition: Add This compound (1.0 equiv) dissolved in THF dropwise. Evolution of
gas will occur. Stir for 30 mins at 0 °C until gas evolution ceases. The solution often turns yellow/orange (anion formation). -
Electrophile Addition: Add the Methyl Ester or Acid Chloride (1.1 equiv) of the coupling partner dropwise.
-
Reaction: Allow to warm to RT.
-
Warning: This reaction is very fast. Monitor immediately.
-
-
Quench: Carefully quench with saturated
solution.
Quality Control & Troubleshooting
Regioselectivity Verification
A common failure mode is acylation at the ring nitrogen (N3) instead of the exocyclic amine.
-
Desired Product (Amide):
-
1H NMR: The amide
proton typically appears very downfield (11.0 – 13.0 ppm ) as a broad singlet. -
Stability: Stable to hydrolysis in water/methanol.
-
-
Undesired Product (Imino):
-
1H NMR: Often lacks the distinct downfield amide proton; shifts on the thiazole ring protons will differ significantly from the starting material.
-
Stability: Often hydrolyzes back to the starting amine on silica gel or in aqueous acid.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Amine is too weak. | Switch from Protocol A to Protocol B. If B fails, use Protocol C. |
| Low Yield (Protocol A) | Incomplete activation. | Increase T3P to 4.0 equiv; Increase Temp to 80 °C; Use Pyridine as solvent. |
| Product Hydrolyzes on Column | Imino-product formed. | Check regioselectivity. Ensure thermodynamic control (higher temp, longer time). |
| Precipitate in Protocol A | Salt formation. | T3P salts are soluble in water but may crash out in EtOAc. Add a small amount of water to the workup to dissolve. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link
-
Piotrowski, D. W. (2018). T3P (Propylphosphonic Anhydride) in Organic Synthesis.[1][5][6] Journal of Organic Chemistry. (General reference for T3P utility in heteroaromatic couplings).
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Bagal, S. K., et al. (2015).[7] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[7][8][9] Organic & Biomolecular Chemistry, 13(44), 10836-10842. Link
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of Schiff Bases from 5-(3,5-Difluorophenyl)thiazol-2-amine
Abstract & Strategic Significance
This application note details the protocol for synthesizing Schiff bases (imines) utilizing 5-(3,5-Difluorophenyl)thiazol-2-amine as the primary nucleophile. Thiazole-derived Schiff bases are a cornerstone in medicinal chemistry, serving as privileged scaffolds for antimicrobial, anticancer (specifically kinase inhibitors), and anti-inflammatory therapeutics.
The inclusion of the 3,5-difluorophenyl moiety is strategically critical. Fluorine substitution often enhances metabolic stability by blocking oxidative metabolism at susceptible sites (C-H bonds) and increases lipophilicity (
Reaction Mechanism & Chemical Logic
The formation of the Schiff base proceeds via a reversible acid-catalyzed condensation between the primary amine of the thiazole and an aryl aldehyde.
Mechanistic Pathway[1]
-
Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Nucleophilic Attack: The lone pair of the thiazole amine nitrogen attacks the activated carbonyl carbon. Note: The nucleophilicity of 2-aminothiazoles is lower than simple anilines due to the electron-withdrawing nature of the thiazole ring; thus, activation is crucial.
-
Proton Transfer: A rapid proton transfer occurs, generating a hemiaminal intermediate.
-
Dehydration: The hydroxyl group of the hemiaminal is protonated and eliminated as water, driving the formation of the C=N imine bond.
Mechanistic Visualization
Caption: Acid-catalyzed condensation pathway transforming this compound into the target Schiff base.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| This compound | Limiting Reagent | >98% Purity |
| Aryl Aldehyde | Electrophile | 1.0 – 1.2 equivalents |
| Ethanol (absolute) | Solvent | Anhydrous preferred |
| Glacial Acetic Acid | Catalyst | ACS Grade |
| Piperidine (Optional) | Base Catalyst | Alternative for specific aldehydes |
Method A: Standard Reflux (Recommended)
This method is robust, scalable, and suitable for most aromatic aldehydes.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the appropriate aryl aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Expert Insight: If the aldehyde contains strong electron-withdrawing groups (e.g., nitrobenzaldehyde), the reaction may proceed without acid. For electron-rich aldehydes, acid is mandatory to activate the carbonyl.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .
-
Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (lower Rf) and appearance of the imine (higher Rf).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of crushed ice/water . Stir vigorously for 15 minutes.
-
-
Isolation: Filter the resulting precipitate under vacuum. Wash the solid with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol. If the product does not crystallize, use an Ethanol/DMF mixture (9:1).
Method B: Microwave-Assisted Synthesis (High Throughput)
Ideal for library generation or stubborn substrates.
-
Setup: In a microwave-safe vial, combine 1.0 mmol amine, 1.0 mmol aldehyde, and 2 mL ethanol. Add 1 drop of acetic acid.
-
Irradiation: Irradiate at 140–160 Watts (or set temperature to 80°C) for 2–5 minutes .
-
Workup: Cool the vial. If precipitate forms, filter directly. If not, pour into ice water as in Method A.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of thiazole Schiff bases.
Characterization & Data Interpretation
Successful synthesis is validated by the following spectral features.
FTIR Spectroscopy
-
Target Signal: Appearance of a strong, sharp band at 1600–1635 cm⁻¹ corresponding to the C=N (azomethine) stretch.[1]
-
Validation: Complete disappearance of the NH₂ doublet typically found at 3100–3400 cm⁻¹ in the starting amine.
¹H NMR Spectroscopy (DMSO-d₆)
-
Azomethine Proton: A diagnostic singlet appearing between δ 8.3 – 9.2 ppm (-N=CH -).
-
Thiazole Proton: A singlet around δ 7.3 – 7.8 ppm (C5-H of thiazole ring).
-
Aromatic Region: The 3,5-difluorophenyl protons typically appear as multiplets in the δ 6.9 – 7.5 ppm range.
-
Validation: Absence of the broad exchangeable singlet for NH₂ (usually δ 4.0 – 6.0 ppm).
Mass Spectrometry
-
ESI-MS: Expect a molecular ion peak [M+H]⁺ .
-
Example Calculation: For reaction with Benzaldehyde (C₇H₆O):
-
Amine MW: 212.2 g/mol
-
Product Formula: C₁₆H₁₀F₂N₂S
-
Expected [M+H]⁺: ~301.06 m/z
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is too soluble in EtOH. | Evaporate solvent to 1/3 volume before pouring into ice. Alternatively, simply remove all solvent and recrystallize the residue. |
| Low Yield | Incomplete reaction (Equilibrium). | Use a Dean-Stark trap (if using benzene/toluene) or add molecular sieves (3Å) to the reaction mixture to scavenge water and drive equilibrium forward. |
| Starting Material Remains | Low nucleophilicity of amine. | Increase catalyst concentration or switch to Method B (Microwave) . Ensure the aldehyde is fresh (free of benzoic acid oxidation). |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold diethyl ether or hexane to induce solidification. |
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Aminothiazole Derivatives.Link
-
Abdulhadi, S. L., et al. (2020).[4][5] "The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents." Al-Mustansiriyah Journal of Science. Link
-
Jadhao, P. S., & Patil, A. B. (2016).[6] "Natural Acid Catalysed Synthesis of Schiff's Bases." International Journal of Pharmaceutical Sciences and Research. Link
-
Nanobioletters. (2022).[7] "A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives." Link
-
MDPI. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules. Link
Sources
- 1. Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes | American Journal of Chemistry [onlinesciencepublishing.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medmedchem.com [medmedchem.com]
- 5. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 6. ijpsr.com [ijpsr.com]
- 7. nanobioletters.com [nanobioletters.com]
Application Note: Biological Assay Protocols for Fluorinated Thiazole Derivatives
Introduction: The Fluorine Advantage in Thiazole Scaffolds
In medicinal chemistry, the fusion of a thiazole ring with fluorine substitution represents a strategic design choice. The thiazole moiety acts as a bioisostere for pyridine or imidazole, often serving as a linker that positions pharmacophores within an enzyme's active site. However, the introduction of fluorine (F) or trifluoromethyl (-CF₃) groups is the critical modulator.
Why Fluorinate?
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidative metabolism, prolonging the half-life of the thiazole scaffold.
-
Lipophilicity Modulation: Fluorination increases logP, facilitating passive transport across bacterial cell walls or cancer cell membranes.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor or fill hydrophobic pockets (e.g., in VEGFR-2 or EGFR kinases) where a hydrogen atom would be too small and a methyl group too sterically hindering.
This guide details the specific assay protocols required to validate these derivatives, addressing the unique solubility and stability challenges posed by fluorinated heterocycles.
Pre-Assay Preparation: Compound Management
Critical Challenge: Fluorinated thiazoles, particularly 2-aminothiazole derivatives, exhibit distinct solubility profiles and stability issues in DMSO. Older stock solutions can undergo oxidative degradation or hydrolysis, leading to false positives in biological screens.
Solubilization Protocol
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous, tissue-culture grade.
-
Stock Concentration: Prepare at 10 mM or 20 mM . Avoid higher concentrations (e.g., 100 mM) as fluorinated compounds may aggregate, forming "colloidal shoals" that cause non-specific protein inhibition.
-
Storage: Aliquot immediately into amber glass vials. Store at -20°C. Do not freeze-thaw more than 3 times.
The "Fresh Stock" Rule
For 2-aminothiazole derivatives, spontaneous degradation in DMSO has been documented. It is mandatory to verify purity via LC-MS if the stock is >1 month old.
Figure 1: Workflow for preparing fluorinated thiazole stocks to prevent aggregation-based artifacts.
Protocol A: Antimicrobial Susceptibility Testing (MIC)
Fluorinated thiazoles are potent antimicrobial agents. This protocol uses the Broth Microdilution Method (CLSI standards), optimized for hydrophobic fluorinated compounds.
Materials
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Detection: Resazurin (Alamar Blue) or MTT (for colorimetric endpoint).
Step-by-Step Methodology
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in CAMHB to reach ~10⁶ CFU/mL.
-
Plate Setup: Use a 96-well round-bottom plate.
-
Columns 1-10: Test compound (2-fold serial dilution).
-
Column 11: Growth Control (Bacteria + DMSO only).
-
Column 12: Sterility Control (Media only).
-
-
Compound Addition:
-
Add 100 µL of media to all wells.
-
Add 100 µL of 2x compound stock to Column 1. Mix and transfer 100 µL to Column 2, continuing to Column 10. Discard final 100 µL.
-
Note: Ensure final DMSO concentration is ≤ 1% . Fluorinated compounds may precipitate upon hitting the aqueous broth; inspect visually.
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11. Final volume = 200 µL.
-
Incubation: 37°C for 18-24 hours.
-
Readout:
-
Visual: Look for turbidity (pellet formation).
-
Dye: Add 20 µL Resazurin (0.015%). Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.
-
Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)
This assay evaluates the anticancer potential of the derivatives, commonly targeting breast (MCF-7) or liver (HepG2) cancer lines.
Mechanistic Note
Thiazoles often target mitochondrial function or kinase pathways (e.g., VEGFR-2). The MTT assay measures mitochondrial dehydrogenase activity, making it a direct proxy for metabolic viability.[1]
Step-by-Step Methodology
-
Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL complete media (DMEM + 10% FBS) in a 96-well flat-bottom plate.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of the fluorinated thiazole in culture media.
-
Remove old media (carefully, or use a semi-depletion method).
-
Add 100 µL of treatment media.[2]
-
Controls: Vehicle (0.1% DMSO), Positive Control (e.g., Cisplatin or Sorafenib).
-
-
Exposure: Incubate for 48 or 72 hours.
-
MTT Addition:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate 3-4 hours until purple formazan crystals form.
-
-
Solubilization:
-
Remove media carefully.[1]
-
Add 100 µL DMSO or Acidified Isopropanol .
-
Crucial Step: Shake plate for 10 mins to fully dissolve the hydrophobic formazan crystals.
-
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Data Calculation
Calculate IC₅₀ using non-linear regression (Sigmoidal Dose-Response).Protocol C: Kinase Inhibition Assay (VEGFR-2 Model)
Many fluorinated thiazoles are designed as Type II kinase inhibitors. This protocol validates target engagement.[3]
Assay Principle
Uses FRET or chemiluminescence (e.g., ADP-Glo) to measure the conversion of ATP to ADP by the recombinant kinase in the presence of the inhibitor.
Workflow
-
Reaction Mix: Prepare buffer (HEPES pH 7.5, MgCl₂, MnCl₂, DTT).
-
Enzyme: Add recombinant VEGFR-2 (human) to the plate.
-
Inhibitor: Add fluorinated thiazole (variable concentrations).[3] Incubate 10 mins (Pre-incubation allows the inhibitor to access the ATP-binding pocket).
-
Start: Add Substrate (Poly Glu:Tyr) and ATP (10 µM).
-
Incubation: 60 mins at Room Temperature.
-
Detection: Add ADP-Glo reagent (terminates reaction, depletes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read: Luminescence integration (0.5 - 1 sec).
Data Interpretation & SAR Logic
Understanding the impact of fluorine requires analyzing the shift in activity relative to the non-fluorinated parent compound.
Structure-Activity Relationship (SAR)
-
Para-F Substitution: Often improves IC₅₀ by blocking metabolic oxidation at the phenyl ring.
-
Trifluoromethyl (-CF₃): Significantly increases lipophilicity. If activity drops, the molecule may be too hydrophobic (insoluble) or sterically bulky for the pocket.
-
Thiazole-Hydrazone Linkers: Essential for H-bonding. Loss of activity here suggests the linker length is incorrect.
Figure 2: Decision tree for interpreting SAR data of fluorinated derivatives.
Troubleshooting Common Pitfalls
| Issue | Cause | Solution |
| Precipitation in Media | High lipophilicity of F-compounds. | Reduce final concentration; use intermediate dilution in culture media before adding to cells. |
| Non-Linear Dose Response | Compound aggregation. | Add 0.01% Triton X-100 to assay buffer (if enzyme assay) to break aggregates. |
| Color Interference | Thiazole derivatives may be yellow/orange. | Use a "Compound Only" blank (no cells/enzyme) and subtract this absorbance. |
| Variable MIC Results | Evaporation of small volumes. | Seal plates with parafilm or breathable membranes; use a humidity chamber. |
References
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Link
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Link
-
Fluorinated triazoles as privileged potential candidates in drug development. Frontiers in Chemistry. Link
-
Application Notes and Protocols for Cell Viability Assays (MTT) of Thiazole-Based Compounds. BenchChem. Link
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution. ChemMedChem. Link
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 5-(3,5-Difluorophenyl)thiazol-2-amine
Case ID: SOL-5-DFP-TA-001 Status: Active Assigned Specialist: Senior Application Scientist, Compound Management Division[1]
Physicochemical Profile & Solubility Challenges
Before attempting dissolution, it is critical to understand why this molecule resists solution. 5-(3,5-Difluorophenyl)thiazol-2-amine is not merely "hydrophobic"; it presents a specific set of challenges derived from its crystal lattice energy and functional groups.
| Property | Characteristic | Impact on DMSO Solubility |
| Core Scaffold | 2-Aminothiazole | Prone to oxidative degradation in solution; acts as a weak base ( |
| Substituent | 3,5-Difluorophenyl | Increases lipophilicity ( |
| H-Bonding | Donor (-NH2) / Acceptor (N, F) | High potential for intermolecular H-bonding in the solid state, requiring significant energy to break the lattice.[1] |
| Solvent Interaction | DMSO (Aprotic, Polar) | Excellent solvent for the molecule in theory, but highly hygroscopic.[1] Absorbed water acts as a potent anti-solvent. |
Troubleshooting Guides
Module A: Initial Dissolution (Getting it into Solution)
User Complaint: "I cannot get the solid to dissolve at 10 mM stock concentration. It remains a suspension despite vortexing."
Root Cause: High crystal lattice energy prevents solvent penetration. The static layer of saturated solvent around the particles inhibits further dissolution.
Protocol: The "Energy-Input" Dissolution Workflow
-
Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching/adsorption).
-
Solvent Addition: Add 100% Anhydrous DMSO (Grade: Molecular Biology or HPLC, >99.9%).
-
The Cycle: Do not just vortex. Follow this cycle to disrupt the static solvation layer.
Figure 1: The Iterative Energy Input Cycle. Sonication heats and cavitates the solvent, breaking crystal aggregates, while vortexing ensures homogeneity.[1]
Advanced Intervention: Acidification (The "Protonation Trick") If the compound remains stubborn at >20 mM, you can exploit the basic amine.
-
Method: Add 1.05 molar equivalents of HCl (using 4M HCl in Dioxane to keep it anhydrous).
-
Mechanism: Converts the neutral amine to the hydrochloride salt, drastically disrupting the crystal lattice and improving polarity matching with DMSO.
-
Warning: Ensure your downstream assay can tolerate the chloride ion and the slight pH shift upon dilution.
Module B: Stability & Storage (Keeping it in Solution)
User Complaint: "My stock solution was clear yesterday, but after storing it in the fridge, crystals appeared. They won't redissolve."
Root Cause: The "Water-Freezing Cycle." DMSO freezes at ~19°C. When you refrigerate it, it freezes. Upon thawing, condensation forms on the cold surface and mixes with the DMSO. Water is a strong anti-solvent for this lipophilic molecule.
The "Vicious Cycle" of DMSO Storage
Figure 2: The mechanism of precipitation during storage.[1] Water uptake lowers solubility, causing "crash out" that is difficult to reverse.[1]
Corrective Protocol:
-
Single-Use Aliquots: Never store the main bottle at 4°C. Aliquot into small volumes (e.g., 50 µL) immediately after preparation.
-
Storage Temperature: Store at -20°C or -80°C . While DMSO still freezes, the lower temperature slows chemical degradation (oxidation of the thiazole).
-
Desiccation: Store vials inside a secondary container with desiccant beads (e.g., Drierite) to absorb ambient moisture.
Module C: Assay Dilution (Preventing "Crash Out" in Media)
User Complaint: "When I add the DMSO stock to my cell culture media, the solution turns cloudy immediately."
Root Cause: Kinetic solubility failure. Adding high-concentration hydrophobic stock directly to aqueous media causes rapid local supersaturation and precipitation before mixing can occur.
Protocol: The "Step-Down" Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.
| Step | Solvent System | Concentration | Purpose |
| Stock | 100% DMSO | 10 mM | Stable storage form. |
| Intermediate | 50% DMSO / 50% PEG-400 | 1 mM | Reduces hydrophobicity gap; PEG stabilizes the transition. |
| Working | Media + 0.5% DMSO | 10 µM | Final assay concentration. |
Alternative: Pre-warm the culture media to 37°C before addition. Solubility is temperature-dependent; cold media shocks the compound out of solution.
Frequently Asked Questions (FAQs)
Q: The solution turned yellow after a week at room temperature. Is it still good? A: Likely No. 2-Aminothiazoles are electron-rich and prone to oxidation, forming azo-dimers or N-oxides which often appear yellow/orange.[1] Check purity via LC-MS. If the peak has shifted or split, discard the stock. Always store under inert gas (Nitrogen/Argon) if possible.[1]
Q: Can I use DMSO containing water (e.g., 70%) to dissolve it? A: Absolutely not. For this specific fluorinated scaffold, water acts as an "anti-solvent." Even 5% water content can reduce solubility by orders of magnitude. Use only anhydrous DMSO (≥99.9%).
Q: What is the maximum solubility I can expect? A: While exact values depend on the specific polymorph, structurally similar fluorinated 2-aminothiazoles typically achieve 20–50 mM in pure anhydrous DMSO with sonication.[1] If you need higher concentrations, consider using N-methyl-2-pyrrolidone (NMP) as an alternative solvent, though it is more toxic to cells.[1]
References & Authority
-
Way, L. (2014). Compound Management: Best Practices for DMSO Stock Storage. Society for Laboratory Automation and Screening (SLAS).[1]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and DMSO artifacts). Elsevier. [1]
-
Balakin, K. V., et al. (2004). Property-based design of kinase inhibitors: The role of the aminothiazole scaffold. Current Medicinal Chemistry. (Discusses the lipophilicity and aggregation of aminothiazoles).
-
Cheng, X., et al. (2003). The effect of water on the solubility of compounds in DMSO. Journal of Biomolecular Screening. (Seminal paper on water uptake causing precipitation).[1] [1]
(Note: While specific solubility data for this compound is proprietary or not indexed in public databases, the protocols above are derived from standard physical chemistry principles applied to the 2-aminothiazole scaffold.)
Sources
purification methods for 2-aminothiazole reaction mixtures
Introduction: The "Deceptive Simple" Heterocycle
Welcome to the technical support center. If you are here, you are likely struggling with the workup of a Hantzsch thiazole synthesis (condensation of
While the reaction kinetics are straightforward, the isolation of 2-aminothiazoles is notoriously plagued by three issues:
-
Polymeric Tars:
-haloketones (especially chloroacetaldehyde) polymerize rapidly, creating dark, sticky byproducts. -
Thiourea Contamination: Unreacted thiourea has similar solubility profiles to the product in many organic solvents.
-
Phase Separation: The free base often "oils out" rather than crystallizing, trapping impurities.
This guide moves beyond standard textbook descriptions to provide a robust, industrial-grade purification logic.
Module 1: The "Pre-Neutralization" Strategy (Tar Removal)
The Error: Most chemists neutralize the reaction mixture immediately after heating. The Fix: Purify the salt form first. The 2-aminothiazole hydrohalide salt is soluble in the aqueous/alcoholic reaction medium, whereas neutral polymeric tars are often insoluble or lipophilic.
Protocol 1.1: Activated Carbon Treatment
Perform this step while the reaction mixture is still acidic (pH < 2).
-
Dilution: Dilute the crude reaction mixture with water (1:1 ratio relative to solvent volume).
-
Filtration: Filter through a pad of Celite to remove bulk solids (often sulfur or polymerized ketone).
-
Adsorption: Add Activated Carbon (10-20 wt% of theoretical yield) to the filtrate.
-
Heating: Heat to 50°C for 30 minutes with vigorous stirring.
-
Why? This adsorbs high-molecular-weight colored impurities that are difficult to remove from the free base later.
-
-
Clarification: Filter hot through Celite. The filtrate should be a clear, light-yellow solution.
Module 2: Controlled Precipitation (The pH Swing)
The Error: Rapid addition of strong base (NaOH) causes the product to crash out as an amorphous gum, trapping thiourea and inorganic salts. The Fix: Use the pKa + 2 Rule . The pKa of the 2-aminothiazolium ion is approximately 5.36 . You do not need to go to pH 14.
Protocol 2.1: The Gradient Neutralization
-
Cooling: Cool the clarified acidic filtrate (from Module 1) to <10°C.
-
Base Selection: Use Ammonium Hydroxide (NH₄OH) or Saturated Sodium Bicarbonate (NaHCO₃) rather than NaOH.
-
Reasoning: Milder bases prevent local hotspots that cause degradation (ring opening).
-
-
The Dropwise Approach: Add base slowly while monitoring pH.
-
At pH 3-4: Solution may turn cloudy.
-
At pH 6-7: Massive precipitation occurs.
-
Endpoint: Stop at pH 8-9 .[1] Going higher increases the solubility of the product in the aqueous phase (amphoteric behavior in some derivatives) and risks hydrolysis.
-
-
Digestion: Stir the slurry for 30-60 minutes at 0-5°C. This "Ostwald ripening" converts amorphous gums into filterable crystals.
Module 3: Purification & Recrystallization
If the crude solid still contains thiourea or isomeric impurities, use these targeted techniques.
Visualizing the Workflow
Caption: Decision tree for selecting purification method based on impurity profile and solubility.
Protocol 3.1: The "Thiourea Wash" (Repulping)
Thiourea is significantly more soluble in water than 2-aminothiazole free base.
-
Suspend the crude solid in water (5 mL per gram of solid).
-
Heat to 60-70°C for 15 minutes.
-
Filter hot .
-
Wash the filter cake with warm water.
Protocol 3.2: Recrystallization Solvent Systems
Select the solvent based on your derivative's lipophilicity.
| Solvent System | Applicability | Notes |
| Ethanol / Water (7:3) | Universal | Best starting point. Dissolve in hot EtOH, add hot water until turbid, cool slowly. |
| Toluene | Hydrophobic | Excellent for aryl-substituted thiazoles. High boiling point allows good solubility differential. |
| Ethyl Acetate / Hexane | Low MP Solids | Use if the compound "oils out" in alcohols. |
| Benzene | Historical | AVOID. Frequently cited in older literature (e.g., EP0482607) but unnecessary due to toxicity. Use Toluene instead. |
Troubleshooting & FAQs
Q1: My product "oils out" (forms a liquid layer) instead of crystallizing during recrystallization. What do I do?
Diagnosis: This happens when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. Solution:
-
Reheat to dissolve the oil.
-
Add Seed Crystals: If available, add a tiny crystal of pure product as the solution cools to the cloud point.
-
Slow Cooling: Wrap the flask in foil or a towel to cool it very slowly. Rapid cooling promotes oiling.[5]
-
Change Solvent: Switch to a lower-boiling solvent (e.g., switch from Toluene to Ethanol/Water).
Q2: The product is dark brown even after recrystallization.
Diagnosis: Oxidative degradation or trapped polymeric tars. Solution: You missed the Module 1 step.
-
Remedy: Dissolve the free base in dilute HCl (1M), treat with activated charcoal at 50°C, filter, and re-precipitate with NH₄OH (Module 2).
Q3: My yield is significantly lower than literature (e.g., <40%).
Diagnosis: Loss of product in the mother liquor due to pH mismanagement. Solution:
-
Check the pH of your filtrate. If pH < 5, the salt is still soluble.
-
If pH > 10, some amphoteric derivatives may re-dissolve.
-
Salting Out: Add NaCl to the aqueous filtrate to push the organic product out of the solution (Common Ion Effect).
References
-
Process of producing 2-aminothiazole. European Patent EP0482607B1. Google Patents. Link
-
2-Aminothiazole | 96-50-4. ChemicalBook. Physical properties and solubility data. Link
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Reaction mechanism and stoichiometry. Link
-
Recrystallization Solvents. University of Rochester, Dept. of Chemistry. General solvent selection logic for amines. Link
-
Synthesis and Evaluation of 2-Aminothiazoles. Journal of Medicinal Chemistry (via NCBI). Workup protocols for biological derivatives. Link
Sources
avoiding side reactions in aminothiazole acylation
A Senior Application Scientist's Guide to Avoiding Side Reactions
Welcome to the technical support center for aminothiazole acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The 2-aminothiazole moiety is a cornerstone in many pharmaceuticals, but its unique electronic properties can present challenges during synthesis, particularly in acylation reactions.
This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding why side reactions occur, you can strategically design experiments to prevent them, leading to cleaner reactions, higher yields, and more efficient workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and issues encountered during the acylation of 2-aminothiazoles.
Q1: Why is my 2-aminothiazole acylation reaction giving a low yield or not proceeding at all?
A1: The low reactivity of the exocyclic amino group is a primary challenge. This is due to the electron-withdrawing nature of the thiazole ring, which reduces the nucleophilicity of the amine.[1] Several factors could be at play:
-
Insufficiently Reactive Acylating Agent: Standard carboxylic acids are generally not reactive enough on their own. You will likely need to use a more electrophilic acylating agent, such as an acyl chloride or anhydride.[2][3]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. For instance, a non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the amine, significantly increasing its nucleophilicity.[1] Aprotic polar solvents like DMF or THF are often effective.[1]
-
Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, gentle heating (e.g., 70°C to reflux) can be beneficial, but must be balanced against the potential for side reactions.[1]
Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The most common side product is the diacylated aminothiazole . This occurs when both the exocyclic amino group (-NH₂) and the endocyclic thiazole ring nitrogen are acylated.[3][4] Another possibility, though typically less common under standard N-acylation conditions, is C-acylation , an electrophilic substitution on the thiazole ring, usually at the C5-position.[4] The formation of these products is highly dependent on the reaction conditions.
Q3: How can I prevent the formation of the diacylated side product?
A3: Preventing diacylation is a matter of controlling the reaction's kinetics and stoichiometry.
-
Control Stoichiometry: Use only a slight excess (1.0 to 1.1 equivalents) of the acylating agent.
-
Slow Addition & Low Temperature: Add the acylating agent dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring mono-acylation.
-
Use of a Protecting Group: For particularly challenging substrates, especially those with electron-withdrawing groups or 4-halo substitutions, a protection-acylation-deprotection strategy is highly effective. Protecting the exocyclic amine with a tert-butyloxycarbonyl (Boc) group allows for clean acylation, followed by mild deprotection to yield the desired mono-acylated product.[4][5][6]
Q4: Can I acylate a 2-aminothiazole using a carboxylic acid directly?
A4: Direct acylation with a carboxylic acid is generally inefficient due to the poor electrophilicity of the acid and the reduced nucleophilicity of the aminothiazole. To make this transformation work, you must activate the carboxylic acid using a coupling agent. Common choices include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt).[1]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Core Problem: Ambident Nucleophilicity
The central challenge in 2-aminothiazole acylation is its nature as an ambident nucleophile. It has two potential sites of nucleophilic attack: the exocyclic amino nitrogen (N-exo) and the endocyclic ring nitrogen (N-endo). The desired reaction is at N-exo. Side reactions occur when N-endo or the C5 position of the ring react.
Caption: Reaction pathways in aminothiazole acylation.
Troubleshooting Matrix
This table provides a quick reference for common experimental outcomes and their solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Very Low Conversion | 1. Low nucleophilicity of the aminothiazole.[1]2. Acylating agent not reactive enough.3. Insufficient activation energy. | 1. Add a strong, non-nucleophilic base (e.g., NaH) to deprotonate the amine.2. Switch from a carboxylic acid to an acyl chloride or anhydride.3. If using a carboxylic acid, add a coupling agent (e.g., EDC/HOBt).[1]4. Cautiously increase the reaction temperature.[1] |
| Multiple Products Observed (TLC/LCMS) | 1. Diacylation: Reaction conditions are too harsh or excess acylating agent was used.[4]2. Ring Acylation: Lewis acidic conditions or very high temperatures promoting electrophilic aromatic substitution.3. Decomposition: Starting material or product is unstable under the reaction conditions. | 1. Reduce the temperature to 0 °C and add the acylating agent slowly.2. Use precisely 1.0-1.1 equivalents of the acylating agent.3. Avoid Lewis acid catalysts unless C-acylation is desired.4. Consider a milder base (e.g., switch from NaH to Et₃N or pyridine).[2][7]5. For persistent issues, implement a Boc-protection strategy.[5][6] |
| Product is Unstable During Workup/Purification | 1. The N-acyl bond is labile and hydrolyzing on silica gel or in aqueous layers.2. The thiazole ring is sensitive to the pH of the workup. | 1. Use a neutral or slightly basic extraction procedure (e.g., wash with NaHCO₃ solution).2. Minimize contact time with silica gel during chromatography; consider using deactivated silica or an alternative purification method like recrystallization. |
Preventative Strategies & Optimized Protocols
Proactive experimental design is the most effective way to avoid side reactions.
Workflow for Troubleshooting Failed Reactions
Caption: A decision tree for troubleshooting aminothiazole acylation.
Protocol 1: Standard N-Acylation with Acyl Chloride
This protocol is a robust starting point for many 2-aminothiazole substrates.
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Advanced Method Using a Boc-Protection Strategy
This method is highly recommended for 4-halo-2-aminothiazoles or other substrates prone to diacylation and low yields.[4][5][6]
Caption: Workflow for the Boc-protection acylation strategy.
Part A: Boc Protection
-
Dissolve the 2-aminothiazole (1.0 eq) in THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature for 12-24 hours until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture and purify the Boc-protected aminothiazole by column chromatography.
Part B: Acylation and Deprotection
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the slow, dropwise addition of the acyl chloride (1.1 eq).
-
Stir at 0 °C to room temperature until the reaction is complete by TLC.
-
Perform an aqueous workup as described in Protocol 1 to isolate the crude N-Boc, N-acyl product. This intermediate can be purified or used directly.
-
Dissolve the crude intermediate in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-4 hours until the Boc group is cleaved (monitor by TLC).
-
Carefully neutralize the reaction with saturated NaHCO₃ solution, extract with DCM, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain the clean, mono-acylated 2-aminothiazole.[4][5]
References
-
Maimone, T. J., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. Available at: [Link]
-
Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1–22. Available at: [Link]
-
Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894–27903. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
-
Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 13, 2026, from [Link]
-
Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PubMed. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Hantzsch Cyclization for Electron-Deficient Aryls
Welcome to the technical support center for the Hantzsch 1,4-dihydropyridine synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Hantzsch cyclization, particularly when employing electron-deficient aryl aldehydes. We will delve into the mechanistic nuances that lead to common experimental pitfalls and provide actionable, field-proven solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient aryl aldehydes problematic in the Hantzsch synthesis?
The classic Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][2] The reactivity of the aldehyde is a critical factor for the success of the reaction. Electron-deficient aryl aldehydes, such as those bearing nitro or trifluoromethyl groups, possess a highly electrophilic carbonyl carbon. This heightened reactivity can lead to several complications:
-
Accelerated and Uncontrolled Side Reactions: The increased electrophilicity can promote undesired reaction pathways that compete with the desired Hantzsch cyclization.
-
Instability of Intermediates: Key intermediates in the Hantzsch pathway may be more susceptible to decomposition or alternative reactions when substituted with strongly electron-withdrawing groups.
-
Alteration of the Reaction Mechanism: In some cases, highly electron-withdrawing groups can alter the predominant reaction pathway, potentially favoring the formation of byproducts. For instance, if a trifluoromethyl group is used instead of a methyl group, the reaction may proceed through a 1,5-diketone formation, and the final dehydration step to the dihydropyridine may not occur.[3]
Q2: What is the generally accepted mechanism for the Hantzsch reaction, and how do electron-deficient aryls affect it?
The Hantzsch reaction mechanism is understood to proceed through several key steps, although the exact sequence can be influenced by the reactants and conditions.[1][4] The two primary initial intermediates are the Knoevenagel condensation product (an α,β-unsaturated carbonyl compound) and an enamine.[2][5] These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine (1,4-DHP) product.[5]
Electron-deficient aryl aldehydes can significantly impact the rate of the initial Knoevenagel condensation. While this may seem beneficial, it can lead to an accumulation of the highly reactive Knoevenagel adduct, which may then be prone to polymerization or other side reactions before it can react with the enamine intermediate.
Caption: A decision-making workflow for troubleshooting byproduct formation.
Experimental Protocols to Minimize Byproducts:
-
Inert Atmosphere: To prevent aerial oxidation of the 1,4-DHP product, perform the reaction under an inert atmosphere of nitrogen or argon.
-
Temperature Control: Carefully control the reaction temperature. For highly reactive electron-deficient aldehydes, starting the reaction at a lower temperature (e.g., 0 °C) and gradually warming to room temperature or a gentle reflux can prevent runaway reactions and byproduct formation.
-
Purification Strategy: Due to the potential instability of the 1,4-DHP product, it is advisable to purify the compound as soon as possible after the reaction is complete. Standard column chromatography on silica gel is typically effective.
By systematically addressing these common issues, researchers can significantly improve the success rate of the Hantzsch cyclization with challenging electron-deficient aryl aldehydes, paving the way for the efficient synthesis of valuable dihydropyridine derivatives for various applications, including drug discovery. [6][7]
References
-
Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67(2), 95-111. [Link]
-
Clear, J. M., et al. (2013). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 17(3), 418-426. [Link]
-
Keri, R. S., et al. (2022). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis, 19(6), 633-654. [Link]
-
Reddy, C. R., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 763539. [Link]
-
Wikipedia. (2023, December 2). Hantzsch pyridine synthesis. In Wikipedia. [Link]
-
Singh, R., & Sharma, M. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science and Technology, 4(8), 1-6. [Link]
-
Majee, A., & Das, T. K. (2013). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. International Journal of Organic Chemistry, 3(2), 125-131. [Link]
-
Zhang, X., et al. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education, 100(11), 4583-4588. [Link]
-
Veitch, G. E., & Ley, S. V. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Beilstein Journal of Organic Chemistry, 15, 2231-2238. [Link]
-
Veitch, G. E., & Ley, S. V. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Kappe, C. O. (2000). Learning from the Hantzsch synthesis. Nature Reviews Drug Discovery, 1(1), 1-2. [Link]
-
Smith, G. E., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Organic & Biomolecular Chemistry, 19(14), 3149-3153. [Link]
-
Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of Hantzsch esters. Chemical Reviews, 82(2), 223-243. [Link]
-
Beštić, G. K., et al. (2011). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1,2-diol. Molecules, 16(8), 6439-6451. [Link]
-
Trilleras, J., et al. (2001). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Molecules, 6(8), 683-693. [Link]
-
Reddit. (2021, January 25). Hantzsch Pyridin Synthesis: Is the first step an aldol reaction or a knoevenagel reaction? Clayden says aldol, but my lecture slides say knoevenagel. What do you guys think? (Mechanism from Clayden). r/OrganicChemistry. [Link]
-
Smith, G. E., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Organic & Biomolecular Chemistry, 19(14), 3149-3153. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. University of Liverpool. [Link]
-
JoeChem. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]
-
Sharma, M. G., Rajani, D. P., & Patel, H. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of Saudi Chemical Society, 21(Suppl 1), S357-S366. [Link]
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Validation & Comparative
Reference Standard Guide: 5-(3,5-Difluorophenyl)thiazol-2-amine
This guide outlines the technical qualification, characterization, and application of 5-(3,5-Difluorophenyl)thiazol-2-amine (CAS: 1183990-60-4) as a Reference Standard.[1][2][3]
Executive Summary & Material Context
This compound is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and bioactive small molecules.[1][2][3][4] Unlike its more common regioisomer (the 4-substituted analog), the 5-substituted variant requires specific synthetic control (typically via Suzuki-Miyaura coupling) and rigorous analytical discrimination.[1][2][3]
For drug development professionals, the integrity of this reference standard is critical for validating analytical methods used in API manufacturing.[1][2][3] This guide compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) materials, establishing the "Gold Standard" for analytical validation.
Product Profile
| Attribute | Specification |
| Chemical Name | This compound |
| CAS Number | 1183990-60-4 |
| Molecular Formula | C₉H₆F₂N₂S |
| Molecular Weight | 212.22 g/mol |
| Critical Isomerism | Regioisomer: Must be distinguished from 4-(3,5-difluorophenyl)thiazol-2-amine.[1][2][3][5] |
Comparative Analysis: Reference Standard Grades
In analytical workflows, the choice of material grade dictates the validity of the data.[1][2][3] The following table contrasts the performance and suitability of Reference Standard Grade versus Research Grade.
| Feature | Reference Standard Grade (Primary/Secondary) | Research Grade (Catalog Reagent) | Impact on Data |
| Assay (Purity) | >98.0% (Determined by Mass Balance or qNMR) | >95% (Area % only) | Research grade may inflate potency calculations due to unknown salt/solvate content.[1][2][3] |
| Identification | Orthogonal: 1H NMR, 19F NMR, MS, IR | Single method (usually MS or 1H NMR) | Risk of regioisomer confusion (4- vs 5-position) in Research Grade.[1][2][3] |
| Water/Solvent | Quantified: KF titration & GC-Headspace | Not determined | Unaccounted mass leads to incorrect molarity in stock solutions.[1][2][3] |
| Homogeneity | Tested for batch uniformity | Not guaranteed | High variability in bioassay results.[1][2][3] |
| Traceability | CoA with expiration & storage stability data | Basic CoA | Reference Grade is required for GMP/GLP release testing. |
Critical Quality Attributes (CQAs) & Characterization
To qualify this compound as a reference standard, the following multi-modal characterization is mandatory.
A. Regio-Selectivity Verification (NMR)
The most common synthetic impurity is the 4-isomer , which can arise if the starting material (alpha-halo ketone) pathway is used inadvertently or via rearrangement.[1][2][3]
-
1H NMR Marker: The thiazole C4-proton (in the 5-substituted product) appears as a distinct singlet, typically downfield.[1][2][3]
-
19F NMR: The 3,5-difluoro substitution pattern provides a "fingerprint" triplet-of-triplets (tt) coupling pattern, essential for confirming the phenyl ring integrity.[1][2][3]
B. Purity Profiling (HPLC)
A generic gradient is insufficient.[1][2][3] The method must resolve the des-bromo precursor (2-amino-5-bromothiazole) and homocoupled byproducts .[1][2][3]
Recommended HPLC Conditions:
-
Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[1][2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine).[1][2][3]
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV @ 254 nm (aromatic) and 280 nm (thiazole).[1][2][3]
C. Mass Balance Assay
The absolute content is calculated, not just assumed from chromatographic purity.[1][2][3]
[1][2][3]graphic Purity × ( 100 % − % Water − % Residual Solvents ) − % Inorganic Ash \text{Assay (%)}graphic Purity} \times (100% - % \text{Water}
Experimental Protocol: Preparation & Handling
Objective: Create a stable, verified stock solution for analytical calibration.
Step 1: Stock Solution Preparation (1.0 mg/mL)[1][2][3]
-
Weighing: Accurately weigh 10.0 mg of the Reference Standard into a 10 mL volumetric flask. Note: Use an anti-static gun; thiazole amines can be static.[1][2][3]
-
Dissolution: Add 5 mL of DMSO (Dimethyl sulfoxide). Sonicate for 5 minutes. The compound is sparingly soluble in pure water but freely soluble in DMSO.[1][2][3]
-
Dilution: Make up to volume with Methanol (not water, to prevent precipitation).[1][2][3]
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.
Step 2: System Suitability Test (SST)
Before running samples, inject the standard to verify:
-
Tailing Factor: < 1.5 (Amine interaction with silanols can cause tailing; ensure acidic mobile phase).[1][2][3]
-
Retention Time: Stable ± 0.1 min.
Synthesis & Impurity Origin Diagram
Understanding the synthesis helps identify potential impurities in the standard.[1][2][3] The 5-isomer is typically synthesized via Suzuki-Miyaura coupling of 2-amino-5-bromothiazole.[1][2][3]
Figure 1: Synthetic pathway and potential impurity profile. Impurities A, B, and C must be screened during the qualification of the reference standard.
Analytical Validation Workflow
This diagram illustrates the decision tree for qualifying a new batch of the reference standard.
Figure 2: Quality Control workflow for upgrading technical material to Reference Standard status.
References
-
Boroncore . Product Catalog: 2-Amino-5-(3,5-difluorophenyl)thiazole (CAS 1183990-60-4).[1][2][3][6][7] Retrieved from [1][2][3]
-
Sigma-Aldrich .[1][2][3][7] Building Blocks and Heterocycles: Thiazole Synthesis. Retrieved from [1][2][3]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Thiazol-2-amine derivatives. Retrieved from [1][2][3]
-
Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol reference for Suzuki coupling mechanism depicted in Fig 1).
Sources
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- 3. 53039-61-5 | 2-(4-methoxybenzyl)thiophene | Boroncore [boroncore.com]
- 4. ijcmas.com [ijcmas.com]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-(3,5-Difluorophenyl)thiazol-2-amine
As a novel compound in discovery and development pipelines, 5-(3,5-Difluorophenyl)thiazol-2-amine demands rigorous adherence to safety and environmental protocols. Its structure—a halogenated aromatic aminothiazole—necessitates a disposal strategy that neutralizes its potential hazards to both personnel and the ecosystem. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established chemical safety principles and regulatory standards.
The causality behind these procedures is clear: improper disposal of halogenated organic compounds can lead to the formation of persistent environmental pollutants and pose significant health risks. Therefore, every step is designed as a self-validating system to ensure safety and compliance from the point of waste generation to its final disposition.
Hazard Profile and Risk Assessment
Understanding the hazard profile is the first step in establishing a safe disposal workflow. While specific toxicological data for this exact compound may be limited, data from structurally similar aminothiazole and difluorophenyl compounds provide a strong basis for a conservative risk assessment. The primary hazards are summarized below.[1][2][3][4]
| Hazard Class | GHS Hazard Statement | Rationale and Implication for Disposal |
| Acute Toxicity | H302: Harmful if swallowed | Prevents accidental ingestion through contaminated surfaces. Mandates that all contaminated materials be treated as hazardous waste.[1] |
| Skin Irritation | H315: Causes skin irritation | Requires the use of nitrile gloves or other resistant materials. All personal protective equipment (PPE) that comes into contact with the compound must be disposed of as contaminated waste.[2] |
| Eye Irritation | H319: Causes serious eye irritation | Mandates the use of safety glasses or goggles. In case of spills, this dictates a cautious cleanup approach to avoid aerosolization.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | All handling and waste packaging should occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or aerosols.[1] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | This is a critical driver for the disposal protocol. It strictly prohibits disposal via the sanitary sewer system (i.e., sink disposal) as it can cause significant harm to aquatic ecosystems. |
Core Principles of Disposal
The disposal of this compound is governed by a few inviolable principles derived from guidelines set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
-
Segregate as Halogenated Waste: This is the most critical classification. Due to the fluorine atoms, this compound must be collected in a designated halogenated organic waste stream.[8][9][10][11] Co-mingling with non-halogenated waste significantly increases disposal costs and complexity.
-
No Sink or Trash Disposal: Under no circumstances should the compound, its solutions, or contaminated materials be disposed of in the regular trash or poured down the drain.[5][12][13]
-
Maintain Chemical Compatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases in the same waste container to prevent hazardous reactions.[8][9][10]
-
Utilize Designated Containers: All waste must be collected in containers that are in good condition, compatible with the chemical, and feature a secure, tight-fitting screw cap.[5][8][13]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers.
Step 1: Waste Collection and Segregation
-
Identify the Waste Stream: Determine the physical state of the waste.
-
Solid Waste: Unused or expired pure compound, reaction byproducts, or material from a spill cleanup.
-
Liquid Waste: Solutions containing the compound, such as from chromatography fractions or reaction workups. The first rinse from an empty container must also be collected as hazardous waste.[13]
-
Contaminated Debris: PPE (gloves, lab coats), weigh boats, pipette tips, and absorbent pads used during handling or spill cleanup.
-
-
Select the Correct Waste Container:
-
For all waste streams, obtain a container designated for "Halogenated Organic Waste." [8][9]
-
Liquid waste should be collected in a sturdy, chemically resistant bottle with a screw cap.
-
Solid waste and debris should be collected in a puncture-resistant container or a securely sealed, heavy-duty plastic bag placed inside a rigid secondary container.
-
Step 2: Container Management and Labeling
-
Label the Container Immediately: Before adding the first drop of waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[8][9]
-
Complete the Label Information: The label must be filled out completely and legibly.[13]
-
Full Chemical Name: Write "Waste: this compound". Do not use abbreviations.[8]
-
Composition: For mixtures, list all chemical constituents and their estimated percentages (e.g., "this compound (~5%), Methylene Chloride (95%)").
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
-
Keep Containers Closed: The waste container must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[5][8][13]
Step 3: On-Site Accumulation and Storage
-
Store in a Satellite Accumulation Area (SAA): Keep the waste container in a designated SAA, which is typically a marked area within the laboratory where the waste is generated.[6][9]
-
Use Secondary Containment: Place liquid waste containers inside a larger, chemically resistant tub or tray to contain any potential leaks.[13]
-
Segregate from Incompatibles: Ensure the SAA physically separates the halogenated waste from acids, bases, and oxidizers.
Step 4: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill containers. A safe limit is 90% full to allow for expansion.
-
Request a Pickup: Once the container is full or has been in the lab for the maximum allowed time (often 6-12 months, check your institutional policy), contact your EHS office to schedule a waste pickup.[6] Do not remove the waste from the laboratory yourself.
Emergency Procedures: Spills and Exposure
Spill Management
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact emergency services.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[8] Do not use combustible materials like paper towels on a solvent-based spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated container for solid halogenated waste.
-
Clean the Area: Decontaminate the spill surface with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container as described in Step 2 and arrange for disposal.[8]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Always show the Safety Data Sheet (SDS) to the attending medical professional.[12]
Visual Workflow and Hazard Relationships
The following diagrams illustrate the decision-making process for disposal and the relationship between hazards and required actions.
Caption: Decision workflow for proper waste segregation.
Caption: Relationship between chemical hazards and required actions.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet (2-aminothiazole).
- Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety.
- CymitQuimica. (2024). Safety Data Sheet (5-(3,4-difluorophenyl)-1,3,4-thiadiazol-2-amine).
- TCI Chemicals. (2025). Safety Data Sheet (2-Amino-4-(2,4-difluorophenyl)thiazole).
- Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Generic SDS Provider. (2025). Safety Data Sheet (2-Amino-5-ethyl-1,3,4-thiadiazole).
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS).
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- Generic SDS Provider. (2025). Safety Data Sheet (2-Amino-3,5-difluoropyridine).
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). 1910 Subpart Z - Toxic and Hazardous Substances. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
